Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the area of synthetic chemistry .
Summary of the Application: Methyl (S)-(+)-3-hydroxy-2-methylpropionate is used as a starting material in the total synthesis of (+)-discodermolide, dictyostatin, and spongidepsin . These compounds have significant importance in medicinal chemistry.
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the synthesis pathway chosen for each compound
Results or Outcomes: The outcomes of these syntheses are the production of (+)-discodermolide, dictyostatin, and spongidepsin . These compounds have been studied for their potential medicinal properties, particularly in the field of cancer research.
Specific Scientific Field: This application falls under the field of Biochemistry and Metabolomics .
Methods of Application or Experimental Procedures: The production of “(S)-3-hydroxyisobutyrate” in the human body is a natural process and occurs as part of the body’s metabolic pathways . The specific methods of application or experimental procedures would depend on the metabolic pathway in which it is involved.
Results or Outcomes: The outcomes of this metabolic process are the production of “(S)-3-hydroxyisobutyrate” and its role in various biological processes . The specific outcomes would depend on the metabolic pathway in which it is involved.
The key features of (S)-Methyl 3-hydroxy-2-methylpropanoate's structure include:
(S)-Methyl 3-hydroxy-2-methylpropanoate is primarily used as a precursor in organic synthesis. A notable example is its role in the total synthesis of (+)-discodermolide, a potent antimitotic agent []. The specific reaction steps involved in this synthesis are complex and require further research to be included here.
(S)-Methyl 3-hydroxy-2-methylpropanoate itself does not possess a known mechanism of action in biological systems. Its significance lies in its role as a precursor molecule for the synthesis of bioactive compounds like discodermolide, which likely exerts its effects through disruption of cell division [].